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molecular formula C12H8BrF2NO B1399023 3-Bromo-4-(2,4-difluorophenoxy)aniline CAS No. 1284999-83-2

3-Bromo-4-(2,4-difluorophenoxy)aniline

Cat. No. B1399023
M. Wt: 300.1 g/mol
InChI Key: PXSXEXXLNMKGBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09321765B2

Procedure details

A mixture of 2-bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene (22.5 g, 68.2 mmol), iron powder (19.04 g, 341 mmol), and ammonium chloride (7.30 g, 136 mmol) in tetrahydrofuran (117 mL), ethanol (117 mL), and water (39.0 mL) was heated under reflux at 100° C. for 2 hours. The reaction mixture was cooled to just below reflux temperature, filtered through Celite, and the filter cake washed with warm methanol (3×50 mL). The resulting solution was concentrated under reduced pressure and then neutralized to a pH of 8 with saturated sodium hydrogen carbonate (150 mL). The mixture was extracted with ethyl acetate (3×100 mL). The combined organics were washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue was purified by flash chromatography (silica gel, ethyl acetate/hexane gradient 0-15%) to provide 3-bromo-4-(2,4-difluorophenoxy)aniline (16.8 g, 82% yield).
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
39 mL
Type
reactant
Reaction Step One
Quantity
117 mL
Type
solvent
Reaction Step One
Quantity
117 mL
Type
solvent
Reaction Step One
Name
Quantity
19.04 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[O:11][C:12]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][C:13]=1[F:19].[Cl-].[NH4+].O>O1CCCC1.C(O)C.[Fe]>[Br:1][C:2]1[CH:7]=[C:6]([CH:5]=[CH:4][C:3]=1[O:11][C:12]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][C:13]=1[F:19])[NH2:8] |f:1.2|

Inputs

Step One
Name
Quantity
22.5 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])OC1=C(C=C(C=C1)F)F
Name
Quantity
7.3 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
39 mL
Type
reactant
Smiles
O
Name
Quantity
117 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
117 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
19.04 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to just
TEMPERATURE
Type
TEMPERATURE
Details
below reflux temperature
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
the filter cake washed with warm methanol (3×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
The combined organics were washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silica gel, ethyl acetate/hexane gradient 0-15%)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(N)C=CC1OC1=C(C=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 16.8 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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